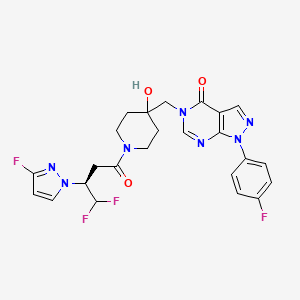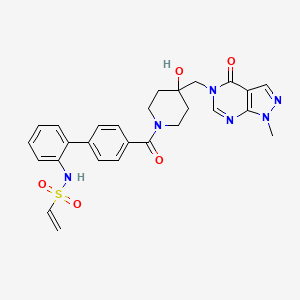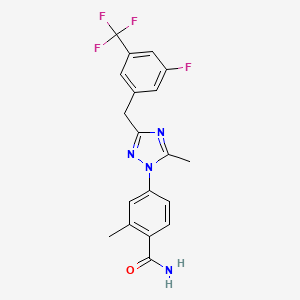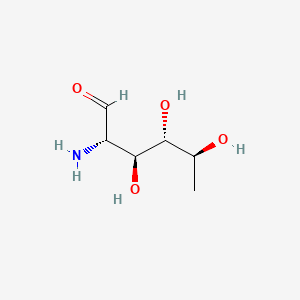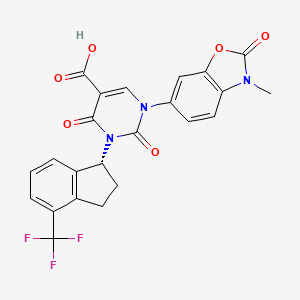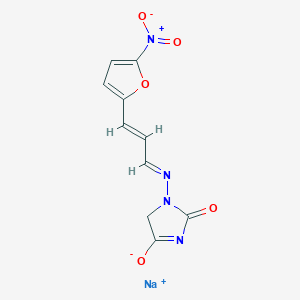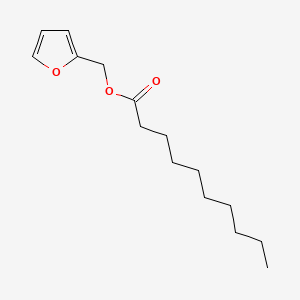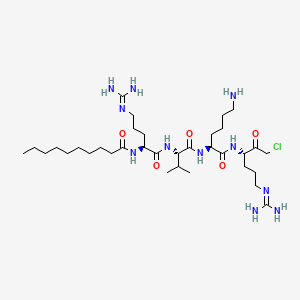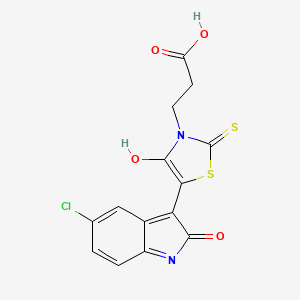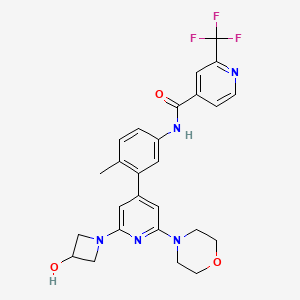
GJ103
Descripción general
Descripción
GJ103: es un compuesto de lectura que tiene el potencial de inducir la lectura de codones de parada prematuros. Esencialmente, permite que la maquinaria de traducción pase por alto estas señales de terminación temprana, lo que lleva a la producción de proteínas de longitud completa. Esta propiedad lo hace particularmente interesante para la investigación relacionada con trastornos genéticos causados por mutaciones sin sentido .
Aplicaciones Científicas De Investigación
GJ103 encuentra aplicaciones en varios dominios científicos:
Genética y Biología Molecular: Los investigadores utilizan this compound para estudiar las mutaciones sin sentido y su impacto en la síntesis de proteínas.
Desarrollo de Fármacos: Sirve como compuesto de herramienta para investigar posibles terapias para trastornos genéticos causados por codones de parada prematuros.
Investigación Biomédica: this compound ayuda a comprender los mecanismos de la enfermedad e identificar posibles objetivos terapéuticos.
Métodos De Preparación
Rutas Sintéticas:: Desafortunadamente, las rutas sintéticas específicas para GJ103 no están ampliamente documentadas en la literatura disponible. Es importante tener en cuenta que this compound es un compuesto especializado y su síntesis probablemente implique enfoques personalizados.
Métodos de Producción Industrial:: A partir de ahora, no existe un método de producción a escala industrial establecido para this compound. Los investigadores interesados en su síntesis a gran escala tendrían que explorar estrategias personalizadas o colaborar con expertos en el campo.
Análisis De Reacciones Químicas
Tipos de Reacciones:: El comportamiento químico de GJ103 gira principalmente en torno a su actividad de lectura. Si bien los mecanismos de reacción detallados son escasos, es crucial comprender que this compound permite que los ribosomas continúen la traducción más allá de los codones de parada prematuros.
Reactivos y Condiciones Comunes:: Los reactivos y condiciones específicos para la lectura mediada por this compound no se reportan ampliamente. Los investigadores suelen trabajar con ensayos basados en células o sistemas in vitro para evaluar sus efectos.
Productos Principales:: El producto principal de la lectura mediada por this compound es la proteína de longitud completa codificada por el gen mutado. Al permitir que la traducción continúe más allá de las señales de parada prematuras, this compound contribuye a restaurar la expresión de proteínas funcionales.
Mecanismo De Acción
Objetivos Moleculares:: El objetivo principal de GJ103 es la maquinaria ribosomal responsable de la síntesis de proteínas. Al promover la lectura, contrarresta la terminación prematura de la traducción.
Vías Involucradas:: La vía principal implica el reconocimiento ribosomal de los codones de parada prematuros y la posterior lectura facilitada por this compound. Se necesitan más investigaciones para dilucidar las vías adicionales influenciadas por este compuesto.
Comparación Con Compuestos Similares
Si bien GJ103 es único en su actividad de lectura, comparte similitudes con otros compuestos de lectura como GJ072. Estos compuestos contribuyen colectivamente a avanzar en nuestra comprensión de la fidelidad de traducción y la expresión de proteínas.
Propiedades
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


